![molecular formula C20H18N6OS B6532178 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide CAS No. 1019098-24-8](/img/structure/B6532178.png)
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide
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Overview
Description
The compound is a derivative of pyrazolylpyridazine . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides .
Synthesis Analysis
A targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .Molecular Structure Analysis
In the molecules of compounds 1 and 2, the rotation around amide bonds is hindered, as a result of which some signals in the 1H and 13C NMR spectra are broadened .Chemical Reactions Analysis
When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced, as a result of which the reaction proceeded without ring closure with the formation of compound 3 .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole-containing compounds, such as N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide, have demonstrated antibacterial and antimycobacterial effects . Researchers have synthesized related derivatives and evaluated their potential against Mycobacterium tuberculosis strains. These compounds could contribute to combating drug-resistant bacterial infections.
Organic Semiconductors and OLEDs
Thiophene-containing compounds play a crucial role in organic electronics. They are utilized in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . While not directly studied for this compound, its thiophene component aligns with these applications.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
For instance, some derivatives of pyrazolylpyridazine, which this compound is based on, have been found to stimulate plant growth .
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives can influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability could potentially influence its bioavailability .
Result of Action
It’s known that pyrazolylpyridazine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-12-14(2)26(25-13)19-10-9-18(23-24-19)21-15-5-7-16(8-6-15)22-20(27)17-4-3-11-28-17/h3-12H,1-2H3,(H,21,23)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUJUAJFJYNEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide |
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